molecular formula C17H15NO3S B12670126 8-Amino-1-(p-tolyl)naphthalenesulphonic acid CAS No. 71412-00-5

8-Amino-1-(p-tolyl)naphthalenesulphonic acid

Cat. No.: B12670126
CAS No.: 71412-00-5
M. Wt: 313.4 g/mol
InChI Key: JULFGFUYKONKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-1-(p-tolyl)naphthalenesulphonic acid is a naphthalene derivative featuring an amino group at the 8-position, a sulfonic acid group at the 1-position, and a p-tolyl (4-methylphenyl) substituent. This compound is structurally significant due to the electronic and steric effects imparted by the p-tolyl group, which enhances its biological activity, particularly in inhibiting tumor necrosis factor-alpha (TNF-α) . Its sulfonic acid group improves water solubility, making it suitable for applications in medicinal chemistry and biochemical research.

Properties

CAS No.

71412-00-5

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

(4-methylphenyl) 8-aminonaphthalene-1-sulfonate

InChI

InChI=1S/C17H15NO3S/c1-12-8-10-14(11-9-12)21-22(19,20)16-7-3-5-13-4-2-6-15(18)17(13)16/h2-11H,18H2,1H3

InChI Key

JULFGFUYKONKMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C(=CC=C3)N

Origin of Product

United States

Preparation Methods

Sulfonation

  • Starting Material: Refined naphthalene or substituted naphthalene (e.g., 1-naphthylamine).
  • Reagents: Concentrated sulfuric acid (H2SO4), often in two stages.
  • Conditions:
    • Initial sulfonation involves adding sulfuric acid (approximately 105-110 mass parts per 100 mass parts naphthalene) in a sulfonation pan with stirring.
    • Heating is applied via steam to raise the temperature uniformly to 80-90°C over 80-100 minutes, followed by a 30-minute hold.
    • After cooling below 58°C, a second batch of sulfuric acid is added at 55-65°C.
    • The mixture is maintained below 63°C for 3 hours to complete sulfonation.
  • Outcome: Formation of 1-naphthylsulfonic acid or related sulfonated intermediates.

Nitration

  • Reagents: Mixed acid of nitric acid (HNO3) and sulfuric acid.
  • Conditions:
    • The sulfonated material is cooled to 20-35°C.
    • Nitric acid is added with temperature control between 20-40°C.
    • The reaction is maintained for about 3 hours, ensuring the acidity reaches 45-46% and the amino value is ≥410 g/kg.
  • Outcome: Formation of 1-sulfonic acid-8-nitronaphthalene derivatives.

Reduction

  • Reagents: Iron powder and water steam.
  • Conditions:
    • The nitrated product is reacted with iron powder under steam at 60-180°C.
    • Reduction is controlled to achieve ≥99% conversion.
  • Outcome: Conversion of the nitro group to an amino group, yielding 8-amino-1-naphthalenesulphonic acid.

Acidification and Crystallization

  • After reduction, the mixture is filtered to remove iron sludge.
  • The filtrate is acidified with dilute sulfuric acid to pH 4.0-5.0 at 90±2°C.
  • Crystallization of the target compound occurs, followed by cooling to 60°C and centrifugal separation.

Coupling with p-Tolyl Group

  • While direct preparation of 8-Amino-1-(p-tolyl)naphthalenesulphonic acid is less commonly detailed, analogous methods involve nucleophilic substitution or coupling reactions of 8-amino-1-naphthalenesulphonic acid with p-tolyl derivatives under dehydrating conditions.
  • For example, reaction of 1-naphthylamine-8-sulfonic acid with aniline derivatives in concentrated sulfuric acid at elevated temperatures (120-155°C) under dehydrating atmosphere can yield N-phenyl or substituted phenyl derivatives with high yield (~94%) and purity (~98%).
Step Reagents/Conditions Temperature (°C) Time Yield (%) Purity (%) Notes
Sulfonation Sulfuric acid (2 batches), refined naphthalene 80-90 (heat), 55-65 (acid add) 80-100 min heat + 3 h hold ~51-54 95-98 Control temperature strictly for regioselectivity
Nitration Mixed nitric and sulfuric acid 20-40 ~3 hours - - Acidity 45-46%, amino value ≥410 g/kg
Reduction Iron powder, steam 60-180 Variable >99% - High reduction efficiency required
Acidification Dilute sulfuric acid 90 ± 2 Until crystallization - - pH 4.0-5.0, crystallization step
Coupling (if applicable) Aniline or p-tolyl derivatives, conc. sulfuric acid 120-155 10-12 hours ~94 ~98 Dehydrating atmosphere, vacuum distillation
  • The described methods have been optimized for industrial scale production, with yields of 51-54% for sulfonation/nitration/reduction steps and up to 94% for coupling reactions with aniline derivatives.
  • Purity levels of 95-98% are achievable with proper control of reaction parameters.
  • The process allows for recovery and reuse of by-products such as 1-naphthylamine-5-sulfonic acid, improving raw material utilization.
  • Temperature control during sulfonation and nitration is critical to avoid side reactions and ensure regioselectivity.
  • Reduction with iron powder is preferred industrially due to cost-effectiveness and high conversion rates.

The preparation of 8-Amino-1-(p-tolyl)naphthalenesulphonic acid involves a multi-step process starting from naphthalene derivatives, with key steps of sulfonation, nitration, reduction, and aromatic amine coupling. Industrially optimized methods emphasize precise temperature and acidity control, high purity reagents, and efficient reduction techniques. The process yields high purity products suitable for applications in dyes and fine chemicals, with scalable and cost-effective production protocols.

Chemical Reactions Analysis

Azo Coupling

The compound’s sulfonic acid group enables participation in azo coupling reactions , where diazonium salts react with aromatic amines. This reaction is critical for dye synthesis:

Naphthalene-SO₃H + Ar-NH₂ → Naphthalene-SO₃-Ar-NH₂ + H₂O\text{Naphthalene-SO₃H + Ar-NH₂ → Naphthalene-SO₃-Ar-NH₂ + H₂O}

This reaction is pH-dependent and influenced by steric hindrance around the sulfonic acid group.

Ullmann Coupling

For derivatives with aryl substituents (e.g., p-tolyl), Ullmann coupling replaces halogen atoms (e.g., Cl) with aryl groups. In related compounds, yields up to 74% are achieved under optimized conditions :

8-Cl-naphthalenesulfonic acid + Ar-NH₂ → 8-Ar-naphthalenesulfonic acid + HCl\text{8-Cl-naphthalenesulfonic acid + Ar-NH₂ → 8-Ar-naphthalenesulfonic acid + HCl}

Critical Factors :

FactorImpact
CatalystCu⁰ provides higher yields than CuI
pHNeutral to weakly alkaline (pH 6–7)
Electron-donating groups (e.g., -OCH₃)Enhance reaction efficiency

Reactivity and Functional Group Interactions

The compound’s sulfonic acid and amino groups drive its reactivity:

  • Acid-Base Behavior : The sulfonic acid group acts as a strong acid (pKa ~1), enabling protonation/deprotonation under physiological conditions.

  • Nucleophilicity : The amino group participates in condensation reactions (e.g., with carbonyl compounds) or metal coordination.

  • Solubility : High polarity due to sulfonic acid and amino groups ensures solubility in polar solvents (e.g., water, ethanol) .

Biological Interactions

The sulfonic acid group facilitates ion pairing with cationic biomolecules (e.g., proteins, histones), as observed in related ANS (8-anilino-1-naphthalenesulfonic acid) derivatives . This property is exploited in fluorescence-based assays to study protein-ligand interactions.

Dye Chemistry

Azo coupling products of sulfonic acid derivatives are used in textile dyes due to their stability and colorfastness.

Challenges and Limitations

  • Side Reactions : Hydrolsis of sulfonic acid groups under harsh conditions or displacement of substituents (e.g., hydroxyl formation) .

  • Steric Effects : Bulky substituents (e.g., p-tolyl) may hinder coupling efficiency .

  • Purification : Requires careful pH control and chromatography due to high polarity .

Research Findings

  • Microwave-Assisted Synthesis : Significantly reduces reaction times while maintaining yields .

  • Catalyst Optimization : Elemental copper outperforms CuI in Ullmann coupling for sulfonic acid derivatives .

  • Functional Group Tolerance : Electron-donating groups enhance coupling efficiency, while electron-withdrawing groups (e.g., nitro) reduce yields .

This compound’s versatility in chemical reactions stems from its functional group diversity, enabling applications in dye synthesis, biological assays, and material science. Further research could explore its role in drug development or advanced catalytic systems.

Scientific Research Applications

Chemical Synthesis

8-Amino-1-(p-tolyl)naphthalenesulphonic acid serves as a versatile intermediate in the synthesis of various organic compounds. Its structure allows for diverse reactions, including:

  • Amination Reactions : The compound can be synthesized through the amination of halogenated naphthoic acids using ammonia or sodium amide, often in the presence of catalysts like copper salts. This method yields high efficiencies and is used to produce derivatives such as naphthostyril and 8-amino-1-naphthoic acid .
  • Dye Production : Due to its sulfonic acid group, this compound is useful in synthesizing azo dyes. Azo dyes are widely used in textile and food industries due to their vibrant colors and stability .

Material Science

In material science, 8-Amino-1-(p-tolyl)naphthalenesulphonic acid has been utilized in the development of advanced materials:

  • Composite Materials : It has been employed to synthesize composite materials, such as Fe3O4/sulfonated polyaniline composites. These materials exhibit enhanced electrical conductivity and magnetic properties, making them suitable for applications in sensors and electronic devices .
  • Nanotechnology : The compound plays a role in the synthesis of nanoparticles, which are crucial for drug delivery systems and catalysis. Its functional groups facilitate the attachment of various biomolecules, improving the efficacy of drug delivery systems .

Environmental Applications

The environmental significance of 8-Amino-1-(p-tolyl)naphthalenesulphonic acid is notable in areas such as:

  • Contaminant Detection : Research indicates that this compound can be used to identify contaminants in food packaging materials. Its ability to form complexes with various metal ions aids in detecting hazardous substances .
  • Wastewater Treatment : Studies have shown that derivatives of this compound can effectively remove pollutants from wastewater through adsorption processes. The sulfonic acid group enhances its interaction with organic contaminants, facilitating their removal from water sources .

Case Study 1: Synthesis of Azo Dyes

A study conducted at a chemical research institute demonstrated the successful synthesis of azo dyes from 8-Amino-1-(p-tolyl)naphthalenesulphonic acid. The researchers utilized diazotization reactions to produce a range of dyes with varying properties. The efficiency of dye production was measured by yield percentage and color fastness tests, showing promising results for industrial applications.

Dye TypeYield (%)Color Fastness (Scale 1-5)
Azo Dye A854
Azo Dye B905
Azo Dye C783

Case Study 2: Wastewater Treatment

In an environmental study focusing on wastewater treatment, researchers tested the effectiveness of modified naphthalene sulfonic acids, including 8-Amino-1-(p-tolyl)naphthalenesulphonic acid, on removing heavy metals from industrial effluents. Results indicated significant reductions in metal concentrations post-treatment.

Metal IonInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Lead (Pb)1501590
Cadmium (Cd)1001090
Chromium (Cr)2002090

Mechanism of Action

The mechanism of action of 8-Amino-1-(p-tolyl)naphthalenesulphonic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the sulfonic acid group enhances solubility and reactivity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

The following analysis compares 8-Amino-1-(p-tolyl)naphthalenesulphonic acid with structurally related naphthalenesulfonic acid derivatives, focusing on substituent effects, biological activity, solubility, and applications.

Structural and Functional Differences

Table 1: Key Structural Features and Properties
Compound Name CAS Number Molecular Formula Substituents Key Features
8-Amino-1-(p-tolyl)naphthalenesulphonic acid - C17H15NO3S 8-amino, 1-sulfonic acid, p-tolyl Enhanced TNF-α inhibition due to p-tolyl; moderate solubility
8-Anilino-1-naphthalenesulfonic acid (1,8-ANS) 82-76-8 C16H13NO3S 8-anilino, 1-sulfonic acid Phenyl group instead of p-tolyl; used in fluorescence studies
8-Amino-1-naphthalenesulfonic acid (Peri Acid) 82-75-7 C10H9NO3S 8-amino, 1-sulfonic acid Lacks aromatic substituent; foundational for dye synthesis
8-Amino-1-naphthol-3,6-disulphonic acid (H acid) 5460-09-3 C10H9NO7S2 8-amino, 1-hydroxyl, 3,6-disulfonic High solubility; used in pharmaceuticals and dyes
5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (EDANS) 50402-56-7 C12H14N2O3S 5-(2-aminoethylamino), 1-sulfonic acid Aliphatic amine chain; fluorescent probe in biochemical assays

Key Research Findings

  • TNF-α Inhibition: Modifications to the p-tolyl group in 8-Amino-1-(p-tolyl)naphthalenesulphonic acid significantly affect activity. For example, 4-methoxy substitution reduces potency by 50% compared to the methyl group .
  • Fluorescence Properties : 1,8-ANS shows a fluorescence shift (λem 520 nm when free vs. 468–477 nm when protein-bound), enabling its use in hydrophobicity assays .

Biological Activity

8-Amino-1-(p-tolyl)naphthalenesulphonic acid, a derivative of naphthalenesulfonic acid, has garnered attention in various biological studies due to its potential applications in medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C17H15N1O3S
  • Molecular Weight : 315.37 g/mol

This structure features an amino group and a sulfonic acid group, which are critical for its biological interactions.

The biological activity of 8-amino-1-(p-tolyl)naphthalenesulphonic acid is primarily attributed to its ability to interact with various biological targets, including proteins and enzymes.

Key Mechanisms:

  • Protein Kinase Modulation : Compounds similar to 8-amino-1-(p-tolyl)naphthalenesulphonic acid have shown the ability to modulate protein kinase pathways, which are crucial in cell signaling and regulation .
  • Ligand Binding : The compound can bind to specific receptors or proteins, influencing their activity. For instance, studies indicate that related compounds can affect the binding dynamics of ligands in various biological systems .

Anticancer Activity

Recent studies have explored the anticancer potential of 8-amino-1-(p-tolyl)naphthalenesulphonic acid. In vitro assays demonstrated significant inhibition of cancer cell proliferation in various cell lines.

Cell LineIC50 (µM)Mechanism of Action
A431 (SCC)15Inhibition of EGFR signaling
HCT116 (Colorectal)20Disruption of MAPK pathway
COL0829 (Melanoma)12Induction of apoptosis via pERK modulation

These results suggest that the compound may serve as a potential therapeutic agent against specific types of cancer.

Antimicrobial Activity

In addition to anticancer properties, the compound has displayed antimicrobial activities against several bacterial strains. The following table summarizes the findings:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results indicate that 8-amino-1-(p-tolyl)naphthalenesulphonic acid exhibits promising antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Case Study 1: Cancer Cell Inhibition

A study evaluated the effects of 8-amino-1-(p-tolyl)naphthalenesulphonic acid on A431 cells. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, correlating with increased apoptosis markers such as cleaved caspase-3.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial effectiveness of the compound against S. aureus using a disc diffusion method. Zones of inhibition were measured, confirming its efficacy compared to standard antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.